molecular formula C8H16O4 B020216 Ethyl diethoxyacetate CAS No. 6065-82-3

Ethyl diethoxyacetate

Cat. No.: B020216
CAS No.: 6065-82-3
M. Wt: 176.21 g/mol
InChI Key: XCLBIKIQSCTANZ-UHFFFAOYSA-N
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Description

Ethyl diethoxyacetate is an organic compound with the molecular formula C8H16O4This compound is a colorless to almost colorless liquid with a molecular weight of 176.21 g/mol . It is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl diethoxyacetate can be synthesized through the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification of the intermediate diethoxyacetic acid . The detailed procedure involves:

  • Preparing sodium ethoxide by adding sodium to absolute ethanol.
  • Adding dichloroacetic acid to the sodium ethoxide solution, causing the formation of sodium chloride and a yellow-orange solution.
  • Refluxing the mixture for several hours.
  • Cooling the mixture and adding hydrogen chloride in ethanol.
  • Neutralizing the excess acid with sodium ethoxide solution.
  • Filtering and distilling the product under reduced pressure to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous reactors and advanced distillation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl diethoxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethoxyacetic acid, while reduction could produce ethyl diethoxyethanol.

Scientific Research Applications

Ethyl diethoxyacetate has several applications in scientific research:

Comparison with Similar Compounds

    Methyl dimethoxyacetate: Similar in structure but with methoxy groups instead of ethoxy groups.

    Ethyl glycolate: Contains a glycolate moiety instead of diethoxy groups.

    Ethyl 2,2-diethoxypropionate: Similar structure with an additional methyl group.

Uniqueness: Ethyl diethoxyacetate is unique due to its specific combination of ethoxy groups and ester functionality, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

ethyl 2,2-diethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLBIKIQSCTANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064101
Record name Acetic acid, diethoxy-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6065-82-3
Record name Ethyl diethoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6065-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2-diethoxy-, ethyl ester
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Record name Acetic acid, 2,2-diethoxy-, ethyl ester
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Record name Acetic acid, diethoxy-, ethyl ester
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Record name Ethyl diethoxyacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some common synthetic applications of Ethyl diethoxyacetate?

A1: this compound serves as a valuable building block for synthesizing various compounds.

  • α-Ketoacetals: It reacts readily with Grignard reagents to yield α-ketoacetal derivatives in good yields [].
  • Heterocycles: It can be utilized in multi-step syntheses of complex heterocyclic systems. For example, it acts as a precursor in the synthesis of a novel tetracyclic isoxazole through a series of reactions including condensation, alkylation, deprotection, oxime formation, and intramolecular nitrile oxide cycloaddition [].
  • α-Oxocarboxyclic Esters: Ethyl 1,3-dithiane-2-carboxylate, synthesized from this compound, is a useful reagent for preparing α-oxocarboxyclic esters [].

Q2: Can you provide an example of this compound's use in natural product synthesis?

A: this compound plays a crucial role in synthesizing tetrahydroisoquinoline antitumor natural products like renieramycin G and cribrostatin 4. This involves a Pictet-Spengler-type cyclization reaction with N-methyl-3-arylmethylpiperazine-2,5-dione, showcasing its utility in complex molecule construction [].

Q3: Has this compound been used in photochemical reactions?

A: Yes, studies show that this compound can be generated from the photolysis product of N,N′-dibromo-2,5-piperazinedione upon alcoholysis. This reaction highlights the compound's involvement in photochemical transformations and subsequent reactions with nucleophiles [].

Q4: What is the role of this compound in synthesizing substituted pyrimidines?

A: this compound is a key starting material for creating 6-substituted pyrimidines. Its condensation with isopropyl 6-phenylhexanoate followed by reaction with guanidine results in a pyrimidine derivative, which can be further modified to yield pyrimidines with functionalized side chains [].

Q5: Are there any historical studies exploring the electrochemical behavior of this compound derivatives?

A: Yes, early research investigated the electrolysis of potassium this compound. This study identified various products, including this compound itself, the alcoholate of ethyl glyoxylate, ethyl diethoxysuccinate, and smaller molecules like ethyl alcohol, oxalic acid, formaldehyde, and acetaldehyde []. This research provides insights into the reactivity of the compound under electrochemical conditions.

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